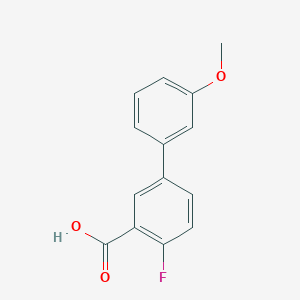

2-Fluoro-5-(3-methoxyphenyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMDXDDEIRGDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681171 | |

| Record name | 4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184619-67-7 | |

| Record name | 4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 3 Methoxyphenyl Benzoic Acid and Analogues

Strategies for the Construction of the Biphenyl (B1667301) Core

The central challenge in synthesizing 2-Fluoro-5-(3-methoxyphenyl)benzoic acid lies in the construction of the C-C bond linking the two phenyl rings. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. tcichemicals.com This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester, catalyzed by a palladium complex in the presence of a base. tcichemicals.com For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a 5-halo-2-fluorobenzoic acid derivative with 3-methoxyphenylboronic acid.

A key starting material for this approach would be 5-bromo-2-fluorobenzoic acid. The coupling of this substrate with 3-methoxyphenylboronic acid would directly yield the desired biphenyl core. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and minimizing side reactions. A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of the Suzuki-Miyaura reaction. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl2(dppf) (5) | - | K2CO3 | Dioxane/H2O | 110 | 17 |

| 3,4,5-tribromo-2,6-dimethylpyridine | o-methoxyphenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/H2O | 100 | Not specified |

Data adapted from studies on analogous systems, showcasing the feasibility of the Suzuki-Miyaura coupling for similar substrates. nih.govbeilstein-journals.org

The reaction's success can be influenced by steric hindrance and the electronic properties of the coupling partners. ortho-Substituted phenylboronic acids, for instance, can present challenges, but tailored catalytic systems have been developed to address these issues. beilstein-journals.org

Alternative Coupling Approaches (e.g., Ullmann-Type Reactions)

The Ullmann condensation, a classical method for forming C-C and C-O bonds, offers an alternative route to the biphenyl core. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction involves the copper-promoted coupling of two aryl halides at high temperatures. organic-chemistry.org While effective for synthesizing symmetrical biaryls, the cross-coupling of two different aryl halides can lead to a mixture of products.

Modern modifications of the Ullmann reaction, often referred to as Ullmann-type reactions, utilize copper catalysts, often with ligands, to facilitate the coupling at lower temperatures and with improved selectivity. wikipedia.org For the synthesis of this compound, an Ullmann-type reaction could potentially involve the coupling of 5-halo-2-fluorobenzoic acid with a suitable 3-methoxyphenyl (B12655295) derivative. However, the Suzuki-Miyaura reaction is generally preferred due to its milder reaction conditions and broader substrate scope.

Introduction and Manipulation of Fluorine and Methoxy (B1213986) Substituents

The strategic placement of the fluorine and methoxy groups is critical to the identity of the target molecule. These substituents can be introduced either prior to the biphenyl core formation or through modification of a pre-existing biphenyl scaffold.

Nucleophilic Fluorination Techniques

While the synthesis of this compound would typically start from a commercially available fluorinated precursor like 5-bromo-2-fluorobenzoic acid, it is relevant to discuss methods for introducing fluorine onto an aromatic ring. Nucleophilic fluorination is a common strategy. For instance, a nitro group can be displaced by fluoride in an aromatic nucleophilic substitution reaction, a process that can be used in the synthesis of fluoronitrobenzoic acids. wipo.int

Alkylation and Demethylation Strategies for Methoxy Groups

The methoxy group can be introduced through the alkylation of a corresponding hydroxyl group. For example, if a synthetic route provides a 2-fluoro-5-(3-hydroxyphenyl)benzoic acid intermediate, the hydroxyl group can be converted to a methoxy group via O-methylation. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Conversely, a methoxy group can be cleaved to a hydroxyl group through demethylation. This is a common transformation in natural product synthesis and medicinal chemistry. A variety of reagents can be employed for the demethylation of aryl methyl ethers, including strong acids like HBr, Lewis acids such as BBr3, and nucleophilic reagents like sodium sulfide or thiolates in polar aprotic solvents. reddit.com The choice of demethylation agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Functional Group Interconversions and Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives such as esters and amides.

The formation of esters, through esterification, can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. Amides are synthesized by coupling the carboxylic acid with an amine. ossila.com A variety of coupling reagents, such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), are available to facilitate this transformation, which is a cornerstone of medicinal chemistry for producing bioactive molecules. ossila.comnih.gov

Table 2: Common Derivatization Reactions of Carboxylic Acids

| Derivative | Reagents | General Conditions |

| Ester | Alcohol, Acid Catalyst (e.g., H2SO4) | Heating |

| Amide | Amine, Coupling Agent (e.g., HATU) | Base, Room Temperature |

These derivatization reactions are crucial for exploring the structure-activity relationships of this compound analogues in various applications, including drug discovery.

Amidation Reactions for Amide Derivatives

The synthesis of amide derivatives from this compound and its analogues involves the formation of a stable amide bond from the carboxylic acid moiety. Various chemical and biological methods have been developed for this transformation.

A common chemical approach involves the initial activation of the carboxylic acid. For instance, the benzoic acid can be converted to an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. Another method is the direct amidation of acid fluorides using germanium amides (Ph₃GeNR₂). This process involves the germanium amide abstracting the fluorine atom from an acid fluoride and transferring its amide group to the carbonyl carbon via a sigma bond metathesis reaction rsc.org.

Catalytic methods also provide an efficient route to amide derivatives. Niobium pentoxide (Nb₂O₅) has been shown to be a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with amines, including less reactive ones like aniline researchgate.net. This method is applicable to a wide range of substrates with various functional groups researchgate.net. Furthermore, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides offers a pathway to introduce amino groups at positions directed by the carboxylic acid, which can then be manipulated in subsequent steps ibs.re.kr.

Biotransformations present an alternative, often highly selective, method for amidation. The soil bacterium Streptomyces sp. JCM9888 has demonstrated the ability to efficiently convert fluorinated and trifluoromethyl-substituted benzoic acids into their corresponding benzamides tandfonline.com. This biocatalytic approach is notable as the conversion of carboxylic acids to primary amides is a rare transformation in microbiology tandfonline.com.

Table 1: Selected Amidation Methodologies for Benzoic Acid Analogues

| Method | Reagents/Catalyst | Substrate Scope | Key Features |

| Acid Fluoride Amidation | Ph₃GeNR₂ | Acid Fluorides | Direct conversion via sigma bond metathesis rsc.org. |

| Lewis Acid Catalysis | Nb₂O₅ | Wide range of carboxylic acids and amines | Heterogeneous and reusable catalyst; tolerant to basic additives researchgate.net. |

| Ir-catalyzed C-H Amidation | Iridium catalyst, Sulfonyl azides | Substituted Benzoic Acids | Introduces meta and para amino groups via tandem decarboxylation ibs.re.kr. |

| Biotransformation | Streptomyces sp. JCM9888 | Fluoro- and trifluoromethyl-substituted benzoic acids | Highly efficient and selective conversion to primary amides tandfonline.com. |

Esterification and Hydrolysis for Carboxylic Acid Transformations

Esterification is a fundamental transformation of the carboxylic acid group, often used as a protective strategy during synthesis or to modify the physicochemical properties of the final compound. Various methods have been optimized for the esterification of fluorinated aromatic carboxylic acids.

Catalytic methyl esterification of fluorobenzoic acids (FBAs) can be achieved using methanol (B129727) as the methyl source and UiO-66-NH₂, a metal-organic framework, as a heterogeneous catalyst rsc.org. This method has been shown to significantly reduce reaction times compared to traditional derivatizing agents like the BF₃·MeOH complex rsc.orgresearchgate.net. Microwave-assisted organic synthesis (MAOS) under sealed-vessel conditions has also been employed for the efficient synthesis of esters like ethyl-4-fluoro-3-nitro benzoate, where the reaction rate is accelerated by heating the solvent above its boiling point researchgate.net. Bismuth(III) compounds have also been investigated as low-toxicity Lewis acid catalysts for the esterification of benzoic acid with alcohols rug.nl.

Hydrolysis, the reverse of esterification, is the process of converting an ester back to its parent carboxylic acid. This reaction is typically catalyzed by an acid or a base. Base-catalyzed hydrolysis, following a BAC2 mechanism, involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon nih.gov. The stability of esters towards hydrolysis can be influenced by the nature of the alcohol and acid moieties. For instance, the rate of base-catalyzed hydrolysis of benzoate esters is related to the size of the alkyl group on the alcohol nih.gov. The process generally involves incubating the ester with a base such as lithium hydroxide (LiOH) followed by acidification to yield the carboxylic acid nih.gov.

Table 2: Comparison of Esterification Techniques for Fluorinated Benzoic Acids

| Technique | Catalyst/Conditions | Alcohol | Reaction Time | Relative Yield/Conversion |

| Heterogeneous Catalysis | UiO-66-NH₂, 150°C | Methanol | 10 hours | Up to 169.86% (relative conversion) rsc.orgresearchgate.net |

| Microwave-Assisted | H₂SO₄ (catalytic), sealed-vessel | Ethanol | Variable (minutes to hours) | Good yield researchgate.net |

| Lewis Acid Catalysis | Bi(III) compounds (e.g., Bi₂O₃), 150°C | Heptanol | 6 hours | 62% conversion (with Bi₂O₃) rug.nl |

Chemo-Enzymatic and Biocatalytic Approaches in Synthesis

Chemo-enzymatic and purely biocatalytic methods offer powerful strategies for the synthesis of complex fluorinated molecules, providing high selectivity and milder reaction conditions compared to traditional chemical synthesis. These approaches are particularly valuable for introducing fluorine or building chiral centers.

One chemo-enzymatic strategy involves coupling the selective C-H bond activation by enzymes with a subsequent chemical fluorination step. Engineered cytochrome P450 enzymes can be used for selective aromatic hydroxylation, creating phenol intermediates that can then be chemically transformed into aryl fluorides nih.govgrantome.com. This approach allows for the late-stage introduction of fluorine atoms onto complex scaffolds grantome.com. A "hybrid" chemo-enzymatic procedure has been developed for constructing fluorine-substituted macrocyclic structures, which involves enzymatic preparation of fluorotyrosine, chemical condensation, and finally an engineered cytochrome P450-catalyzed intramolecular coupling scilit.com.

Purely biocatalytic routes have also been explored. The soil bacterium Pseudomonas putida can be engineered to convert fluorinated benzoates into 2-fluoro-cis,cis-muconate, a valuable fluorinated building block that is difficult to produce via traditional chemical synthesis cell.com. Another example is the use of the enzyme benzoate dioxygenase (BZDO) from Ralstonia eutropha B9, which oxidizes 4-fluorobenzoic acid to an enantiopure diol, a versatile homochiral building block bath.ac.uk. Furthermore, microorganisms can be used to synthesize fluorinated compounds from simpler starting materials. For example, 2-fluoro-3-hydroxypropionic acid has been synthesized biocatalytically by E. coli co-expressing specific enzymes researchgate.net. These biocatalytic methods are advantageous for their environmental and safety benefits over conventional chemical routes researchgate.net.

Development of Radiosyntheses for Labeled Analogues (e.g., Fluorine-18)

The development of synthetic routes to incorporate positron-emitting radionuclides, such as Fluorine-18 (B77423) (¹⁸F), into benzoic acid analogues is crucial for creating radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique used in both preclinical research and clinical diagnostics nih.gov. The relatively short half-life of ¹⁸F (approx. 110 minutes) necessitates rapid and efficient radiosynthesis methods nih.gov.

A common strategy for ¹⁸F-labeling is nucleophilic substitution. This often involves preparing a precursor molecule with a suitable leaving group that can be displaced by [¹⁸F]fluoride. For aromatic systems, precursors such as diaryliodonium salts or molecules with trimethylammonium triflate or nitro groups are often used nih.gov. For example, 4-[¹⁸F]-fluorobenzoic acid ([¹⁸F]FBA) can be synthesized from a quaternary salt precursor, pentamethylbenzyl-4-(trimethylammonium trifluoromethanesulfonate) benzoate nih.gov. This [¹⁸F]FBA can then be used as a building block. It can be activated, for example, to its acyl chloride form, and then reacted with a target molecule in an acylation reaction to produce the final ¹⁸F-labeled radiotracer nih.gov.

Another approach is the use of ¹⁸F-labeled prosthetic groups. These are small, reactive ¹⁸F-labeled molecules that can be conjugated to a larger target molecule in a separate step. N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used prosthetic group for labeling proteins and peptides nih.govacs.org. The synthesis of [¹⁸F]SFB itself can be a multi-step process, often proceeding through ¹⁸F-labeled fluorobenzaldehyde and benzoic acid intermediates acs.org. The development of automated synthesis modules is critical for the routine and safe production of these radiotracers for clinical use nih.gov. The design of new ¹⁸F-labeled PET ligands often focuses on creating structures that can be labeled in high yield and high molar activity to ensure tracer principles are met in imaging studies digitellinc.com.

Table 3: Overview of ¹⁸F-Labeling Strategies for Benzoic Acid Analogues

| Strategy | Precursor Type | Intermediate | Application | Radiochemical Yield (RCY) |

| Direct Labeling & Acylation | Trimethylammonium triflate salt | 4-[¹⁸F]-Fluorobenzoic acid ([¹⁸F]FBA) | Labeling of doxorubicin nih.gov | 12.0-14.0% (final product) nih.gov |

| Prosthetic Group Synthesis | Various (e.g., organotin, ester precursors) | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Labeling of peptides and biomolecules nih.govacs.org | 34-38% (automated module for [¹⁸F]SFB) nih.gov |

| Nucleophilic Fluorination | 5-nitro-substituted benziodoxole | 2-[¹⁸F]-fluoro-5-nitrobenzoic acid | Potential PET radioligand arkat-usa.org | Up to 39% arkat-usa.org |

Structure Activity Relationship Sar Studies of 2 Fluoro 5 3 Methoxyphenyl Benzoic Acid Analogues

Positional and Stereochemical Effects of Substituents on Biological Activity

The spatial arrangement of substituents on the biphenyl (B1667301) core of 2-fluoro-5-(3-methoxyphenyl)benzoic acid analogues significantly influences their biological activity. The positions of various functional groups can dictate the molecule's ability to form key interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Research on 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 provides a valuable case study. nih.gov In this series, the carboxylic acid at the C1 position is designed to form a crucial hydrogen bond with a conserved arginine residue (Arg263) in the binding pocket of these proteins. nih.gov The fluorine atom at the C2 position can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and by influencing the acidity of the carboxylic acid.

The substituent at the C5 position plays a pivotal role in occupying a hydrophobic pocket of the target protein. For instance, in the development of Mcl-1/Bfl-1 dual inhibitors, replacing a phenethylthio group at the C5 position with other moieties drastically altered binding affinity. The deletion of this group in one analogue resulted in a more than 30-fold and 60-fold decrease in binding affinity to Mcl-1 and Bfl-1, respectively, underscoring the importance of this substituent for potent activity. nih.gov

The following table illustrates the impact of modifications at the 5-position on the binding affinity (Ki) for Mcl-1 and Bfl-1.

Table 1: Effect of C5-Substituent on Binding Affinity

| Compound | R1 (C5-Substituent) | Mcl-1 Ki (μM) | Bfl-1 Ki (μM) |

|---|---|---|---|

| 1 | -S(CH2)2Ph | 1.5 | 1.5 |

| 2 | H | >50 | >100 |

Stereochemistry also plays a critical role. While the core this compound is achiral, the introduction of chiral centers in its analogues can lead to significant differences in activity between enantiomers. This is because biological targets are chiral environments, and only one enantiomer may fit optimally into the binding site.

Exploration of Bioisosteric Replacements within the Biphenyl System

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound analogues, various bioisosteric replacements can be envisioned for the carboxylic acid, the fluoro group, and the methoxy (B1213986) group, as well as the phenyl rings themselves.

For the carboxylic acid, common bioisosteres include tetrazole, hydroxamic acid, and acylsulfonamide groups. These replacements can maintain the key hydrogen bonding interactions while potentially improving metabolic stability or cell permeability.

The fluorine atom at the C2 position is crucial for activity in many benzoic acid derivatives. researchgate.net Its replacement with other small, electronegative groups like a hydroxyl or cyano group, or even a hydrogen atom, can help to probe the importance of its electronic and steric contributions to binding.

In the 3-methoxyphenyl (B12655295) ring, the methoxy group can be replaced by other hydrogen bond acceptors or small alkyl groups to explore the electronic and steric requirements of the corresponding sub-pocket of the target protein. For example, replacing the methoxy group with a hydroxyl, methyl, or chloro group would systematically alter the electronic and lipophilic character of this part of the molecule.

The phenyl rings themselves can be replaced by heteroaromatic rings such as pyridine, thiophene, or furan. This can introduce new hydrogen bonding opportunities, alter the electronic distribution, and improve physicochemical properties like solubility.

Impact of Functional Group Modifications on Target Engagement and Selectivity

Modification of functional groups on the this compound scaffold directly impacts target engagement and selectivity. The development of dual Mcl-1/Bfl-1 inhibitors based on a 2,5-substituted benzoic acid core highlights the importance of the substituent at the C2 position. nih.gov In this study, an aryl sulfonamide group at C2 was found to be important for binding.

The table below shows the effect of modifications at the C2-position on the binding affinity for Mcl-1 and Bfl-1.

Table 2: Effect of C2-Substituent on Binding Affinity

| Compound | R2 (C2-Substituent) | Mcl-1 Ki (μM) | Bfl-1 Ki (μM) |

|---|---|---|---|

| 1 | -NHSO2Ph | 1.5 | 1.5 |

| 3 | H | >50 | >50 |

These data demonstrate that the phenylsulfonamide group at the C2 position is critical for potent binding to both Mcl-1 and Bfl-1. nih.gov Further modifications to the phenyl ring of the sulfonamide group, such as the introduction of substituents, could be explored to enhance potency and selectivity. For instance, adding electron-withdrawing or electron-donating groups could modulate the electronic properties and steric bulk of the C2-substituent, leading to improved interactions with the target.

Selectivity between different protein targets is a key goal in drug design. For biphenylcarboxylic acid analogues, subtle modifications can shift the selectivity profile. For example, in the context of inhibiting anti-apoptotic proteins, modifications to the C5-substituent led to analogues with varying selectivity profiles against Bcl-2 and Bcl-xL. nih.gov An analogue with a (4-chlorophenethyl)thio group at the C5 position showed improved binding to Mcl-1 and Bfl-1 while maintaining selectivity over Bcl-2 and Bcl-xL. nih.gov

Conformational Analysis and Ligand Efficiency in SAR Optimization

Studies on other biphenylcarboxylic acid analogues have shown that ortho-substituted compounds can have different activity profiles compared to their meta- and para-substituted counterparts due to steric hindrance that affects the conformation. nih.gov The fluorine atom at the C2 position in the parent compound likely influences the preferred conformation of the molecule.

Ligand efficiency (LE) is a useful metric in SAR optimization, as it relates the binding affinity of a compound to its size (heavy atom count). It is a measure of the binding energy per non-hydrogen atom. In the optimization of this compound analogues, calculating the LE for each new compound can help guide the SAR by prioritizing modifications that lead to a significant increase in binding affinity without a disproportionate increase in molecular size. This approach favors the development of smaller, more efficient molecules with better drug-like properties. For example, in the development of Mcl-1/Bfl-1 inhibitors, structure-based design led to a 15-fold improvement in binding affinity for both targets with a relatively modest increase in molecular weight, indicating a favorable optimization of ligand efficiency. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 2 Fluoro 5 3 Methoxyphenyl Benzoic Acid

Ligand-Target Docking and Interaction Analysis

Molecular docking is a important computational tool used to predict the preferred orientation of a ligand when bound to a target protein. In the case of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid, docking studies can elucidate its binding mode within the active site of a relevant biological target. For instance, docking simulations of analogous biphenyl (B1667301) carboxylic acid derivatives have been successfully employed to understand their interactions with enzymes like cyclooxygenase (COX). mdpi.com

The binding affinity of this compound to a hypothetical target can be estimated using scoring functions, which rank different poses based on their predicted binding energies. A typical docking study would reveal key intermolecular interactions, such as:

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar residues like arginine, tyrosine, or serine in the active site. mdpi.com

Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can enhance binding affinity and selectivity.

The results of such docking analyses are often visualized in 2D and 3D representations, providing a clear picture of the ligand-receptor complex.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target |

| Hydrogen Bonding | Carboxylic acid | Arginine, Tyrosine, Serine, Histidine |

| Hydrophobic Interactions | Biphenyl rings, Methoxy (B1213986) group | Leucine, Valine, Isoleucine, Phenylalanine |

| Halogen Bonding | Fluorine atom | Carbonyl oxygen, Electron-rich aromatic rings |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics Simulations for Binding Conformations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations of biphenyl derivatives have been used to study their conformational flexibility and the stability of their binding to target proteins. researchgate.netnih.gov

For this compound, an MD simulation would typically involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or even microseconds. Key insights from MD simulations include:

Conformational Stability: Assessing whether the initial docking pose is maintained throughout the simulation, or if the ligand explores other stable conformations within the binding pocket.

Interaction Stability: Analyzing the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking study.

Water-Mediated Interactions: Identifying the role of water molecules in mediating interactions between the ligand and the protein.

Binding Free Energy Calculations: More rigorous methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. nih.gov

| MD Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the ligand's position and the protein's structure. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. |

| Hydrogen Bond Analysis | Persistence and strength of hydrogen bonds over time. |

| Principal Component Analysis (PCA) | Dominant modes of motion of the complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. researchgate.netnih.gov

A typical 3D-QSAR study involves the following steps:

Data Set: A series of analogs of this compound with experimentally determined biological activities is required.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to correlate the calculated descriptors with the biological activities, resulting in a predictive QSAR model.

The resulting 3D contour maps from CoMFA and CoMSIA can highlight regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity. For example, a map might indicate that a bulky substituent is favored in one region, while an electron-withdrawing group is preferred in another. mdpi.com

| QSAR Descriptor Type | Structural Feature Represented | Potential Impact on Activity |

| Steric (CoMFA) | Size and shape of substituents. | Favorable or unfavorable steric bulk in specific regions. |

| Electrostatic (CoMFA) | Distribution of partial charges. | Favorable positive or negative charge in specific regions. |

| Hydrophobic (CoMSIA) | Lipophilicity of different parts of the molecule. | Favorable or unfavorable hydrophobic character. |

| Hydrogen Bond Donor/Acceptor (CoMSIA) | Potential for hydrogen bonding. | Favorable locations for H-bond donors or acceptors. |

Virtual Screening and De Novo Design for Lead Generation

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound is identified as a hit from a primary screen, its structure can be used as a query for a similarity-based virtual screen to find commercially available or synthetically accessible analogs with potentially improved properties. biointerfaceresearch.com

Alternatively, a pharmacophore model can be developed based on the key interactions of this compound with its target. This model can then be used to screen virtual libraries for compounds that match the pharmacophoric features.

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for the target. researchgate.net Algorithms for de novo design can "grow" molecules within the active site of the target, optimizing their structure to form favorable interactions. The biphenyl scaffold of this compound could serve as a starting point for such a design process, with the algorithm suggesting modifications to the substitution pattern to enhance binding. nih.gov

| Lead Generation Strategy | Description | Potential Outcome |

| Ligand-Based Virtual Screening | Searching for molecules with similar 2D or 3D structure to the lead compound. | Identification of structurally related compounds with potentially similar activity. |

| Structure-Based Virtual Screening | Docking large compound libraries into the target's binding site. | Discovery of novel scaffolds that fit the active site. |

| Pharmacophore-Based Screening | Searching for molecules that match a 3D arrangement of key chemical features. | Identification of diverse structures with the desired interaction patterns. |

| De Novo Design | Computational generation of novel molecules tailored to the target's active site. | Creation of entirely new chemical entities with optimized binding properties. |

Theoretical Insights into Reactivity and Selectivity Profiles

Density Functional Theory (DFT) calculations can provide valuable information about the electronic structure and reactivity of this compound. nih.govresearchgate.net By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, one can gain insights into its chemical behavior.

Molecular Electrostatic Potential (MEP): The MEP map can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Conformational Analysis: Theoretical calculations can be used to determine the preferred conformation of the molecule, including the dihedral angle between the two phenyl rings. This is crucial as the conformation can significantly impact the binding to a target protein. researchgate.net The presence of the ortho-fluoro substituent is expected to influence the torsional barrier and the equilibrium dihedral angle.

These theoretical studies can also help in understanding the selectivity of the compound for a particular target over others by comparing its interaction profile with different proteins.

| Theoretical Parameter | Chemical Insight |

| Molecular Electrostatic Potential (MEP) | Identifies sites for non-covalent interactions and chemical reactions. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dihedral Angle | Determines the 3D shape and potential for steric clashes in a binding site. |

| Partial Atomic Charges | Provides information about the charge distribution and potential for electrostatic interactions. |

Analytical Methodologies for the Characterization and Research of 2 Fluoro 5 3 Methoxyphenyl Benzoic Acid

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid would be anticipated in the region of 3300-2500 cm⁻¹. A sharp and strong C=O stretching vibration for the carbonyl group of the carboxylic acid would likely appear around 1700-1680 cm⁻¹. Additionally, C-O stretching vibrations for the carboxylic acid and the methoxy (B1213986) ether group would be observed in the 1320-1210 cm⁻¹ region. Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be seen in the 1600-1450 cm⁻¹ range. The C-F stretching vibration would also be present, typically in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution mass measurement would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the carboxylic acid group (as COOH or CO₂), the methoxy group (as CH₃ or CH₃O), and potentially cleavage of the biphenyl (B1667301) bond.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

|---|---|

| ¹H NMR | - Broad singlet for COOH proton (>10 ppm)- Aromatic protons in the range of 6.8-8.0 ppm with complex splitting patterns due to H-H and H-F coupling- Singlet for OCH₃ protons (~3.8 ppm) |

| ¹³C NMR | - Signal for COOH carbon (~165-170 ppm)- Aromatic carbon signals in the range of 110-160 ppm, with some signals showing C-F coupling- Signal for OCH₃ carbon (~55 ppm) |

| ¹⁹F NMR | - A single signal, with its chemical shift dependent on the solvent and standard used. |

| IR (cm⁻¹) | - ~3300-2500 (broad, O-H stretch)- ~1700-1680 (strong, C=O stretch)- ~1320-1210 (C-O stretch)- ~1300-1000 (C-F stretch)- ~3100-3000 (aromatic C-H stretch)- ~1600-1450 (aromatic C=C stretch) |

| Mass Spec. | - Molecular ion peak [M]⁺ corresponding to the exact mass of C₁₄H₁₁FO₃- Characteristic fragment ions corresponding to loss of COOH, OCH₃, and other fragments. |

Chromatographic Purity and Isomeric Analysis (HPLC, LC-MS)

Chromatographic techniques are crucial for assessing the purity of a compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with an acid modifier like formic acid or trifluoroacetic acid), would be suitable for its analysis. The purity of the sample can be determined by integrating the peak area of the main compound and any impurities detected by a UV detector, typically set at a wavelength where the compound has maximum absorbance (e.g., 254 nm). Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying impurities, even at very low levels. As the compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the confident identification of process-related impurities and potential degradation products. For this compound, LC-MS could also be used to distinguish between different positional isomers that may have similar retention times in HPLC but can be identified by their unique fragmentation patterns in the mass spectrometer. A study on the analysis of various fluorobenzoic acids in saline waters demonstrated the utility of LC-MS/MS for sensitive and selective determination. researchgate.net

Table 2: Typical HPLC and LC-MS Parameters for Analysis of Fluorinated Benzoic Acids

| Parameter | HPLC | LC-MS |

|---|---|---|

| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) | Reversed-phase (e.g., C18, sub-2 µm, 2.1 x 50 mm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water with 0.1% Formic Acid | Gradient mixture of Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.2-0.5 mL/min |

| Detection | UV at 254 nm | Electrospray Ionization (ESI) in negative or positive mode, followed by mass analysis (e.g., Quadrupole, Time-of-Flight) |

| Purpose | Purity assessment, quantification | Impurity identification, isomeric analysis, confirmation of identity |

Advanced Methods for Radiochemical Purity and Stability (e.g., Radio-HPLC, Radio-TLC)

In the context of developing radiolabeled compounds for applications such as Positron Emission Tomography (PET), it is crucial to determine the radiochemical purity and stability of the radiotracer. If this compound were to be labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F), specialized analytical techniques would be required.

Radio-HPLC: Radio-HPLC is the gold standard for determining the radiochemical purity of radiopharmaceuticals. nih.gov The system is similar to a conventional HPLC, but it is equipped with a radioactivity detector (e.g., a scintillation detector) in series with the UV detector. This allows for the simultaneous monitoring of the radioactive and non-radioactive components of the sample. For an ¹⁸F-labeled version of this compound, radio-HPLC would be used to separate the desired radiolabeled product from any unreacted [¹⁸F]fluoride and other radiolabeled impurities. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the peak of the desired radiolabeled compound.

Radio-TLC: Radio-Thin Layer Chromatography (TLC) is a simpler and faster method for assessing radiochemical purity. A small spot of the radiolabeled sample is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed using a radio-TLC scanner. While not as powerful as radio-HPLC in terms of resolution, radio-TLC can be a valuable tool for rapid in-process quality control and for confirming the identity of the radiolabeled product by comparing its retention factor (Rf) to that of a non-radioactive standard. nih.gov

The stability of the radiolabeled compound in various media (e.g., saline, plasma) over time can also be assessed using these radiochromatographic techniques to ensure that the radiolabel remains attached to the molecule under physiological conditions.

Crystallographic Analysis of Related Chemical Structures

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of the crystal structures of related fluorinated biphenyl carboxylic acids can provide insights into its likely solid-state conformation.

Emerging Research Directions and Future Perspectives for 2 Fluoro 5 3 Methoxyphenyl Benzoic Acid

Integration with High-Throughput Screening (HTS) in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds against specific biological targets. ctppc.orgscdiscoveries.com The integration of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid into HTS campaigns is a critical step in identifying and validating its potential as a lead compound. drugtargetreview.com This process involves systematically testing the compound for its ability to modulate the activity of a target, which is typically a protein such as an enzyme or receptor implicated in a disease process. ctppc.orgdrugtargetreview.com

The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological effect. ctppc.org For this compound, this would involve its inclusion in a large, diverse chemical library to be screened against one or more biological assays. The assays are designed to be robust, reproducible, and amenable to automation, often using microplate formats (e.g., 96, 384, or 1536 wells) to maximize throughput. ox.ac.uk Various detection technologies, such as fluorescence resonance energy transfer (FRET) and homogeneous time-resolved fluorescence (HTRF), are employed to measure the compound's effect on the target. japsonline.com

A key advantage of HTS is its ability to uncover novel bioactive compounds with diverse chemical structures and mechanisms of action, as the discovery is driven by functional activity rather than pre-existing knowledge of binding modes. drugtargetreview.com Should this compound emerge as a hit from a primary screen, it would undergo further validation through secondary assays and dose-response studies to confirm its activity and determine its potency.

Table 1: Key Stages of HTS Integration for a Novel Compound

| Stage | Description | Key Technologies | Objective |

|---|---|---|---|

| Library Preparation | Inclusion of the compound in a diverse chemical library. | Automated liquid handlers, compound management systems. | Create a collection of molecules for screening. |

| Assay Development | Design and optimization of a biological assay for the target. | Miniaturized plate formats (384, 1536-well). ox.ac.uk | Ensure a robust and reliable screening method. |

| Primary Screening | Rapid testing of the entire library at a single concentration. | Robotics, automated plate readers, FRET, HTRF. japsonline.com | Identify initial "hits" with potential activity. scdiscoveries.com |

| Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Dose-response curves, orthogonal assays. | Confirm the compound's activity against the target. |

| Lead Optimization | Chemical modification of the confirmed hit to improve properties. | Medicinal chemistry, structure-activity relationship (SAR) studies. | Develop a potent and selective lead compound. |

Exploration of Prodrug Strategies and Drug Delivery Considerations

The physicochemical properties of a compound significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This compound contains a carboxylic acid functional group, which is often crucial for target binding but can also lead to poor bioavailability due to its polarity and ionization at physiological pH. researchgate.net Prodrug strategies offer a powerful approach to transiently mask such functional groups, improving the molecule's pharmacokinetic properties. nih.gov

A common prodrug strategy for carboxylic acids involves esterification. researchgate.netuobabylon.edu.iq By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can enhance its ability to cross cell membranes and be absorbed orally. uobabylon.edu.iq Once absorbed into the bloodstream, the ester is designed to be cleaved by endogenous esterase enzymes, releasing the active parent drug, this compound, at its site of action.

Table 2: Potential Prodrug Modifications for Carboxylic Acid-Containing Compounds

| Prodrug Type | Modification Strategy | Rationale for Use |

|---|---|---|

| Ester Prodrugs | Conversion of the carboxylic acid to an ester (e.g., ethyl ester, aryl ester). | Increase lipophilicity, enhance membrane permeability, and improve oral bioavailability. uobabylon.edu.iq |

| Amide Prodrugs | Formation of an amide linkage. | Generally more stable than esters, potentially leading to a longer duration of action. nih.gov |

| Phosphate (B84403) Esters | Introduction of a phosphate ester group. | Significantly increase water solubility for intravenous formulations. |

| Amino Acid Conjugates | Coupling with an amino acid. | Can target specific amino acid transporters to improve cellular uptake. |

Application in Chemical Probe Development for Biological Pathways

Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and biological pathways in cellular or in vivo systems. tandfonline.comnih.gov Developing this compound into a chemical probe would provide a valuable tool for target validation and for dissecting complex biological processes. rjeid.com

The development process begins with identifying the specific protein target of the compound. mdpi.com Once the target is known, the compound must be rigorously evaluated against a set of stringent criteria to qualify as a high-quality chemical probe. tandfonline.com This includes demonstrating high potency (typically with an IC50 or Kd value less than 100 nM in biochemical assays) and exceptional selectivity (a greater than 30-fold preference for its intended target over other related proteins). nih.gov

If this compound shows promise but does not meet these strict criteria, medicinal chemistry efforts would be undertaken to optimize its structure. This involves synthesizing analogs to establish a clear structure-activity relationship (SAR) and improve both potency and selectivity. The ultimate goal is to create a tool compound that elicits a biological response solely through the modulation of its intended target, thereby enabling researchers to confidently link that target to specific cellular outcomes. nih.gov

Patent Landscape and Intellectual Property Analysis in Chemical Compound Research

The patent landscape provides a strategic roadmap for research and development in the pharmaceutical industry. tandfonline.com For a compound like this compound, a thorough intellectual property (IP) analysis is crucial to determine its novelty and to identify opportunities for securing patent protection. tandfonline.com Patents provide a period of market exclusivity, which is essential for recouping the significant investment required for drug development. smolecule.com

Several types of patents are relevant to small molecule research:

Composition of Matter Patents: These are the most valuable patents as they cover the chemical compound itself, regardless of its method of production or use.

Method of Use Patents: These patents cover a specific application of the compound, such as its use in treating a particular disease.

Process Patents: These protect a specific, novel method of synthesizing the compound.

Researchers and organizations would conduct extensive patent searches to ensure that this compound, or closely related analogs, have not been previously claimed. If the compound is novel, a composition of matter patent application would be filed. Even if the core structure is known, new discoveries regarding its synthesis or therapeutic applications could be patentable. tandfonline.com Analyzing the patents of competitors can also reveal which biological targets are gaining interest, informing the strategic direction of a research program. tandfonline.com The risk of future patent challenges is also a key consideration, with factors like market value often predicting the likelihood of litigation. nih.govnih.gov

Synergistic Effects of Compound Combinations in Research Models

Combination therapy, where two or more drugs are used together, is a common strategy in treating complex diseases like cancer. The goal is often to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. nih.gov Investigating the potential synergistic interactions of this compound with other therapeutic agents is a promising research direction.

The rationale for exploring combinations is multifaceted. A second compound might enhance the activity of the first, overcome mechanisms of drug resistance, or allow for lower doses of each compound, potentially reducing toxicity. plos.org Research models, both in vitro (e.g., cancer cell lines) and in vivo (e.g., animal models of disease), are used to screen for and characterize these synergistic effects. nih.govmdpi.com

Computational models can help predict which compound combinations are most likely to be synergistic based on factors like their molecular structures and their effects on gene expression. nih.gov Experimental validation involves treating research models with each compound alone and in combination across a range of concentrations. The resulting data is analyzed to determine if the interaction is synergistic, additive (the effect is the sum of the individual effects), or antagonistic (the effect is less than the sum). nih.gov Discovering a strong synergistic pairing for this compound could significantly enhance its therapeutic potential and open new avenues for clinical application. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-5-(3-methoxyphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis is typically required. A plausible route involves:

Suzuki-Miyaura Coupling : Reacting 2-fluoro-5-bromobenzoic acid with 3-methoxyphenylboronic acid under palladium catalysis .

Ester Hydrolysis : If a methyl ester intermediate is used (e.g., to protect the carboxylic acid), hydrolysis with NaOH or LiOH in aqueous THF/MeOH yields the final product .

- Critical Factors :

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/water at 80–100°C .

- Protecting Groups : Methyl esters prevent side reactions during coupling .

- Yield Optimization : Use of anhydrous solvents and inert atmospheres (N₂/Ar) minimizes decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

HPLC-MS : Quantifies purity (>95% typical) and detects byproducts .

Q. NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorine at C2, methoxyphenyl at C5) .

- 19F NMR : Identifies fluorine environment (δ ≈ -110 to -120 ppm for aromatic F) .

X-ray Crystallography : Resolves crystal packing and steric effects of the 3-methoxyphenyl group .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility :

- Polar aprotic solvents (DMSO, DMF) > EtOH > H₂O (pH-dependent due to carboxylic acid) .

- Stability :

- Light/Temperature : Store at -20°C in amber vials; degradation observed >80°C via decarboxylation .

- pH Sensitivity : Protonated form (pH < 3) precipitates; deprotonated (pH > 5) enhances aqueous solubility .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxyphenyl and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine’s Electron-Withdrawing Effect : Activates the benzoic acid core for electrophilic substitution but may deactivate the phenyl ring for nucleophilic attacks .

- Methoxy’s Electron-Donating Effect : Enhances electron density at the 5-position, facilitating Suzuki coupling with boronic acids .

- Contradictions in Data : Some studies report reduced coupling efficiency due to steric hindrance from the methoxyphenyl group; optimizing ligand steric bulk (e.g., SPhos vs. PPh₃) can mitigate this .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar fluorinated benzoic acids?

- Methodological Answer :

- Case Study : Discrepancies in ¹H NMR coupling constants (e.g., JHF values) may arise from conformational flexibility.

- Resolution Methods :

2D NMR (COSY, NOESY) : Maps through-space interactions to confirm substituent orientation .

Computational Modeling (DFT) : Predicts NMR chemical shifts and coupling constants to validate assignments .

Q. How can researchers evaluate the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to the compound’s aromatic/fluorophilic motifs .

- Assay Design :

Fluorescence Quenching : Monitor binding to tryptophan residues in enzymes .

IC50 Determination : Use kinetic assays with varying substrate concentrations to assess competitive/non-competitive inhibition .

- SAR Analysis : Compare with analogs lacking the methoxy group (e.g., 2-fluoro-5-phenylbenzoic acid) to isolate electronic vs. steric effects .

Key Research Implications

- Synthetic Chemistry : Optimize ligand design in cross-coupling to address steric challenges from the 3-methoxyphenyl group .

- Medicinal Chemistry : Explore fluorinated analogs for enhanced metabolic stability in drug candidates .

- Analytical Gaps : Develop standardized protocols for 19F NMR quantification in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.